molecular formula C9H5BrO2 B2567878 3-(3-Bromophenyl)prop-2-ynoic acid CAS No. 29835-28-7

3-(3-Bromophenyl)prop-2-ynoic acid

Cat. No.: B2567878
CAS No.: 29835-28-7
M. Wt: 225.041
InChI Key: SATQURHUBJUFTF-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)prop-2-ynoic acid: is an organic compound with the molecular formula C9H5BrO2 and a molecular weight of 225.04 g/mol It is a derivative of propiolic acid, featuring a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)prop-2-ynoic acid typically involves the bromination of phenylpropiolic acid. One common method includes the reaction of 3-phenylpropiolic acid with bromine in the presence of a suitable solvent like toluene under a nitrogen atmosphere . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)prop-2-ynoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under pressure.

Major Products Formed:

    Substitution: Formation of various substituted phenylpropiolic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

3-(3-Bromophenyl)prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)prop-2-ynoic acid involves its interaction with various molecular targets. The bromine atom and the triple bond in the structure make it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

    3-Phenylpropiolic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-(4-Bromophenyl)prop-2-ynoic acid: Similar structure but with the bromine atom in a different position, leading to different reactivity and properties.

    3-(3-Chlorophenyl)prop-2-ynoic acid: Similar structure with chlorine instead of bromine, affecting its reactivity and applications.

Uniqueness: 3-(3-Bromophenyl)prop-2-ynoic acid is unique due to the presence of the bromine atom at the meta position on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

3-(3-bromophenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATQURHUBJUFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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